molecular formula C12H14O4 B14088337 4,7-Dimethoxy-5-(prop-1-en-1-yl)-2H-1,3-benzodioxole CAS No. 921936-70-1

4,7-Dimethoxy-5-(prop-1-en-1-yl)-2H-1,3-benzodioxole

Cat. No.: B14088337
CAS No.: 921936-70-1
M. Wt: 222.24 g/mol
InChI Key: XKCIPTFOQRVXGG-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-5-(prop-1-en-1-yl)-2H-1,3-benzodioxole is an organic compound with the molecular formula C12H14O4 It is characterized by the presence of two methoxy groups and a prop-1-en-1-yl group attached to a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethoxy-5-(prop-1-en-1-yl)-2H-1,3-benzodioxole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 4,7-dimethoxy-1,3-benzodioxole with a suitable prop-1-en-1-yl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethoxy-5-(prop-1-en-1-yl)-2H-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes

Scientific Research Applications

4,7-Dimethoxy-5-(prop-1-en-1-yl)-2H-1,3-benzodioxole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,7-Dimethoxy-5-(prop-1-en-1-yl)-2H-1,3-benzodioxole involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dimethoxy-1,3-benzodioxole: Lacks the prop-1-en-1-yl group, resulting in different chemical and biological properties.

    5-(Prop-1-en-1-yl)-1,3-benzodioxole: Lacks the methoxy groups, leading to variations in reactivity and applications.

Uniqueness

4,7-Dimethoxy-5-(prop-1-en-1-yl)-2H-1,3-benzodioxole is unique due to the presence of both methoxy and prop-1-en-1-yl groups on the benzodioxole ring

Properties

CAS No.

921936-70-1

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

4,7-dimethoxy-5-prop-1-enyl-1,3-benzodioxole

InChI

InChI=1S/C12H14O4/c1-4-5-8-6-9(13-2)11-12(10(8)14-3)16-7-15-11/h4-6H,7H2,1-3H3

InChI Key

XKCIPTFOQRVXGG-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=CC(=C2C(=C1OC)OCO2)OC

Origin of Product

United States

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